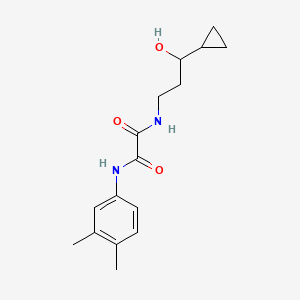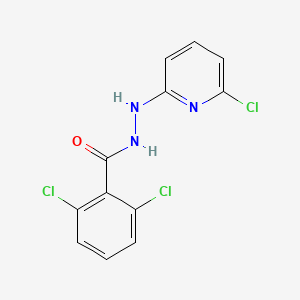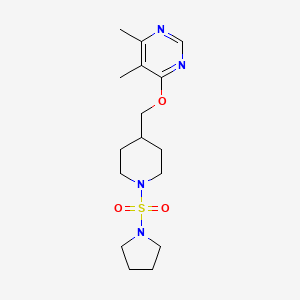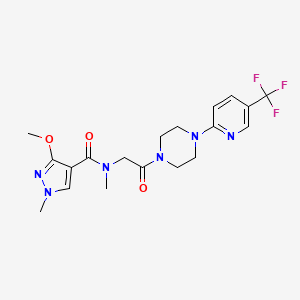![molecular formula C18H14N4OS B2811263 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1334370-67-0](/img/structure/B2811263.png)
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound. It contains a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This compound is part of a series of new conjugates that were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A series of these conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains an azetidinyl group and a benzo[d]thiazolyl group.
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its antiproliferative activity. The compound and its conjugates have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Imidazole containing compounds, such as the one , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Activity
Some compounds of this type have shown moderate to high inhibitory activities against various tumor cell lines . For example, Hsieh et al. synthesized a compound using a similar structure and evaluated its anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with structural versatility and controlled porosity, which makes them useful in various applications . For example, the TIBM-Cu MOF showed excellent CO2 adsorption capacity at 1 bar and 298 K, because of the open Cu site .
CO2 Capture
Due to the high porosity, MOFs synthesized using this compound showed a considerable CO2/N2 selectivity . This makes them potentially useful in the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption .
Antitumor Agents
A series of novel 2-chloro-3- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .
Antiproliferative Activity
A series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit microtubule assembly formation, suggesting a potential impact on cell division and growth .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines , suggesting potential antitumor activity.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(1,3-benzothiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(17-21-14-7-3-4-8-15(14)24-17)22-9-11(10-22)16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHADFYYACNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)


![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)
![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)